2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Description
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a methoxyphenoxy group, a pyrazolyl group, and a phenol group, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[4-(3-methoxyphenoxy)-1H-pyrazol-5-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)12-25-15-7-8-17(18(23)10-15)20-19(11-21-22-20)26-16-6-4-5-14(9-16)24-3/h4-11,23H,1,12H2,2-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTSNORWHQLSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Attachment of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction between the pyrazole derivative and 3-methoxyphenol, often facilitated by a base such as potassium carbonate.
Introduction of the phenol group: The final step includes the etherification of the pyrazole intermediate with 2-methylprop-2-en-1-ol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, particularly targeting the pyrazole ring.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: shares similarities with other pyrazole derivatives and phenol-based compounds.
2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Uniqueness
- The presence of both the methoxyphenoxy and pyrazolyl groups in the same molecule provides a unique scaffold for drug design and development.
- Its ability to undergo diverse chemical reactions makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol , also known as PDP, is a synthetic pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.4 g/mol
- CAS Number : 907985-51-7
- Structure :
- The compound features a pyrazole ring connected to two phenolic groups, one of which is substituted with a methoxy group and the other with an allyl ether.
Antimicrobial Properties
Research indicates that PDP exhibits significant antimicrobial activity. It has been tested against various pathogenic bacteria and fungi, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 µM |
| Escherichia coli | 0.21 µM |
| Candida species | Moderate activity observed |
The compound's mechanism involves interference with bacterial cell signaling pathways, particularly through inhibition of specific kinases involved in cell growth and division.
Cytotoxicity
PDP has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies using the MTT assay have demonstrated that PDP can induce apoptosis in various cancer cell types:
| Cell Line | IC50 (µM) |
|---|---|
| Human submandibular gland tumor | 25.0 |
| HeLa (cervical cancer) | 30.5 |
| MCF-7 (breast cancer) | 28.0 |
These findings suggest that PDP may serve as a potential lead compound for developing anti-cancer therapies.
The biological activity of PDP can be attributed to several mechanisms:
- Kinase Inhibition : PDP acts as a kinase inhibitor, disrupting signal transduction pathways critical for cell proliferation.
- Radical Scavenging : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its cytoprotective effects.
- Gene Expression Modulation : PDP influences the expression of genes involved in inflammation and cancer progression, particularly COX-2 inhibition.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various pyrazole derivatives, including PDP. The results highlighted its effectiveness against Gram-negative and Gram-positive bacteria, suggesting its potential application in treating infections caused by resistant strains .
Study 2: Anticancer Activity
In another investigation, PDP was tested on several cancer cell lines to assess its cytotoxicity and mechanism of action. The results indicated that PDP induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
